

U-46619: A Comprehensive Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1] Its stability relative to the endogenous, highly unstable thromboxane A2 makes it an indispensable tool in the study of cardiovascular physiology, hemostasis, and thrombosis. This technical guide provides an in-depth overview of the chemical properties and stability of U-46619, complete with detailed experimental protocols and visual representations of its signaling pathways to aid researchers in their experimental design and data interpretation.

Chemical Properties

U-46619 is a well-characterized molecule with defined chemical and physical properties crucial for its handling and application in experimental settings.

Table 1: General Chemical Properties of U-46619



Property	Value	Source(s)
IUPAC Name	(5Z)-7-[(1R,4S,5S,6R)-6- [(1E,3S)-3-Hydroxy-1- octenyl]-2- oxabicyclo[2.2.1]hept-5-yl]-5- heptenoic acid	[2]
Synonyms	9,11-Dideoxy-9α,11α- methanoepoxy prostaglandin F2α, 9,11-Methanoepoxy PGH2	[3]
CAS Number	56985-40-1	[3]
Molecular Formula	C21H34O4	[3]
Molecular Weight	350.49 g/mol	[3]
Appearance	Typically supplied as a clear, colorless liquid or oil in methyl acetate.	[4]
Purity	≥98% (commonly determined by HPLC)	[3]

Table 2: Physicochemical Properties of U-46619



Property	Value	Source(s)
Solubility		
DMSO	≥100 mg/mL	[5]
Ethanol	≥100 mg/mL	[5]
Dimethylformamide (DMF)	≥100 mg/mL	[5]
Methyl Acetate	Soluble (often supplied in this solvent)	[3]
PBS (pH 7.2)	Sparingly soluble (~1-2 mg/mL)	[5]
XLogP3	3.9	[2]

Note: Melting point, boiling point, and pKa values for U-46619 are not readily available in the surveyed literature.

Stability and Storage

The stability of U-46619 is highly dependent on the solvent and storage conditions. While it is a stable analog of thromboxane A2, proper handling is crucial to ensure its integrity and experimental reproducibility.

Table 3: Recommended Storage and Stability of U-46619



Form	Storage Temperature	Duration	Recommendati ons	Source(s)
Powder/Solid	-20°C	Up to 2 years	Store under desiccating conditions.	[6]
Stock Solution in Organic Solvent	-80°C	Up to 6 months	Aliquot into single-use volumes to avoid repeated freeze- thaw cycles.	[6][7]
-20°C	Up to 1 month	[6][7]		
Aqueous Solution	Room Temperature or 4°C	Not recommended for storage (>1 day)	Prepare fresh for each experiment and discard any unused solution. U-46619 is unstable in aqueous buffers.	[6][7]

Experimental Protocols Preparation of U-46619 Solutions

Proper preparation of U-46619 solutions is critical for obtaining reliable and reproducible experimental results.

Protocol 3.1.1: Preparation of Stock Solution

- Materials: U-46619 (as supplied), anhydrous DMSO or ethanol, sterile microcentrifuge tubes.
- Procedure:
 - If supplied as a powder, allow the vial to equilibrate to room temperature before opening to prevent condensation.



- Prepare a stock solution of a desired concentration (e.g., 10 mM) in anhydrous DMSO or ethanol.
- To prepare a 10 mM stock solution from 1 mg of U-46619 (MW: 350.5 g/mol), add 285.3
 μL of solvent.[8]
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6][7]

Protocol 3.1.2: Preparation of Aqueous Working Solutions

Due to the instability of U-46619 in aqueous solutions, it is imperative to prepare these solutions fresh for each experiment.

- Materials: U-46619 stock solution, desired aqueous buffer (e.g., PBS, Krebs-Henseleit solution), gentle stream of nitrogen gas.
- Procedure:
 - Take a required aliquot of the organic stock solution.
 - Evaporate the organic solvent under a gentle stream of nitrogen gas.
 - Immediately reconstitute the U-46619 residue in the desired aqueous buffer to the final working concentration.
 - Use the freshly prepared aqueous solution immediately. Do not store for more than a day.
 [7]

HPLC Method for Purity and Stability Assessment

This protocol provides a general framework for assessing the purity of U-46619 and can be adapted for stability studies by analyzing samples at different time points under various conditions.



Protocol 3.2.1: Reversed-Phase HPLC

- Instrumentation and Materials:
 - HPLC system with a UV detector, gradient pump, and column oven.
 - C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
 - HPLC-grade acetonitrile, methanol, and water.
 - Formic acid for pH adjustment.
 - Reference standards of U-46619.
- Sample Preparation:
 - Prepare a stock solution of the U-46619 sample in methanol or ethanol (e.g., 1 mg/mL).
 - Dilute the stock solution with the mobile phase to a final concentration of approximately 50 μg/mL.[9]
- Chromatographic Conditions (Example):
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A time-dependent gradient can be optimized to achieve separation from any impurities or degradants. For instance, a gradient from 40% B to 100% B over a set period.[9]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 210 nm.[9]
 - Injection Volume: 20 μL.



- Data Analysis:
 - The purity of U-46619 can be determined by the peak area percentage.
 - For stability studies, the decrease in the peak area of U-46619 and the appearance of new peaks corresponding to degradation products can be monitored over time.



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Workflow for HPLC analysis of U-46619.

Signaling Pathways

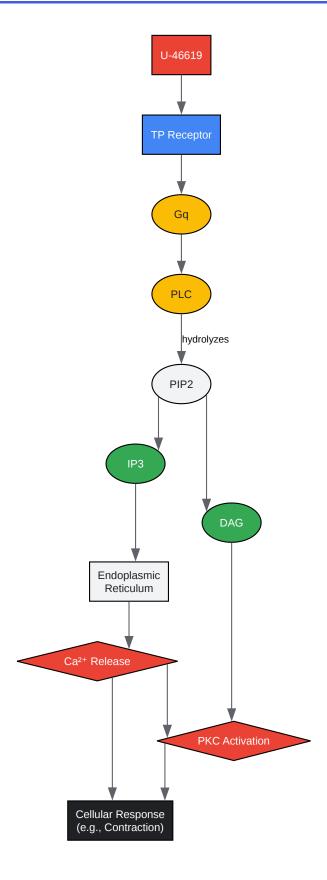
U-46619 exerts its biological effects by activating TP receptors, which are G-protein coupled receptors (GPCRs). This activation triggers multiple downstream signaling cascades.

Gq/Phospholipase C (PLC) Pathway

The canonical signaling pathway for TP receptors involves coupling to Gq proteins.

- Activation: U-46619 binds to the TP receptor, activating the associated Gq protein.
- PLC Stimulation: Activated Gq stimulates phospholipase C (PLC).
- Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).
- PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).





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U-46619 Gq/PLC signaling pathway.

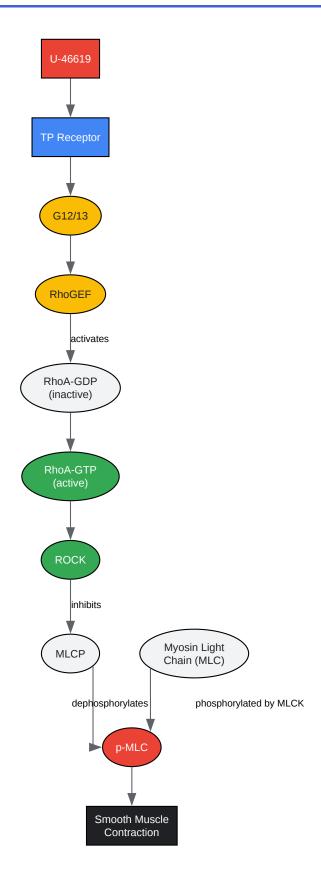


G12/13/RhoA Pathway

TP receptors can also couple to G12/13 proteins, activating the RhoA signaling cascade, which is crucial for smooth muscle contraction.

- G12/13 Activation: U-46619 binding to the TP receptor activates G12/13 proteins.
- RhoGEF Activation: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs).
- RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.
- ROCK Activation: Activated RhoA stimulates Rho-associated kinase (ROCK).
- Myosin Light Chain Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction.





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U-46619 G12/13/RhoA signaling pathway.



Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has also been shown to activate members of the MAPK family, such as ERK1/2 and p38 MAPK, which are involved in cellular processes like inflammation and proliferation.[10]

Experimental Protocols for Biological Activity Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce platelet aggregation in vitro using light transmission aggregometry.

Protocol 5.1.1: Light Transmission Aggregometry

- Materials: Freshly drawn human blood in 3.2% sodium citrate, light transmission aggregometer, platelet-rich plasma (PRP), platelet-poor plasma (PPP).
- PRP and PPP Preparation:
 - Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
 - Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

Assay Procedure:

- Pipette an aliquot of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Add the U-46619 working solution to the PRP to initiate aggregation.
- Record the change in light transmission for 5-10 minutes.

Data Analysis:

- Determine the maximum percentage of aggregation for each concentration of U-46619.
- Plot a dose-response curve to calculate the EC₅₀ value.



Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration ([Ca²+]i) following TP receptor activation by U-46619.

Protocol 5.2.1: Fluorescence-Based Calcium Assay

 Materials: Cells expressing TP receptors (e.g., vascular smooth muscle cells, HEK293-TP), calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM), fluorescence plate reader with an injection system.

Procedure:

- Plate the cells in a black-walled, clear-bottom 96-well plate.
- Load the cells with the calcium-sensitive dye by incubating them in a dye-loading buffer at 37°C for 45-60 minutes.
- Wash the cells to remove extracellular dye.
- Measure baseline fluorescence in a plate reader.
- Inject U-46619 at various concentrations and immediately record the change in fluorescence intensity over time.[11]

Data Analysis:

- Quantify the peak fluorescence response relative to the baseline.
- Generate a concentration-response curve to determine the EC₅₀.

Smooth Muscle Contraction Assay

This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels.

Protocol 5.3.1: Isolated Tissue Organ Bath

 Materials: Isolated arterial rings (e.g., thoracic aorta), Krebs-Henseleit solution, isolated organ bath system with isometric force transducers.



• Procedure:

- Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
- Allow the tissues to equilibrate under a resting tension.
- Assess tissue viability with a high-potassium solution (e.g., 60 mM KCl).
- Add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise.
- Record the isometric tension continuously.[12]
- Data Analysis:
 - Normalize the contraction data to the maximum response induced by KCI.
 - Plot a concentration-response curve to determine the EC₅₀ and maximum effect (Emax).

RhoA Activation Assay

This assay measures the activation of RhoA by quantifying the amount of GTP-bound RhoA.

Protocol 5.4.1: Rhotekin-RBD Pulldown Assay

- Materials: Cell lysates from U-46619-stimulated and unstimulated cells, Rhotekin-RBD agarose beads, antibodies against RhoA.
- Procedure:
 - Lyse the cells and quantify the protein concentration.
 - Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to GTP-bound (active) RhoA.
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the bound proteins from the beads.



- Analyze the eluates by Western blotting using an anti-RhoA antibody.[13][14]
- Data Analysis:
 - Quantify the band intensity to determine the relative amount of activated RhoA in stimulated versus unstimulated cells.

ERK1/2 Activation Assay

This assay determines the phosphorylation status of ERK1/2 as a measure of its activation.

Protocol 5.5.1: Western Blotting for Phospho-ERK1/2

- Materials: Cell lysates from U-46619-stimulated and unstimulated cells, antibodies against phospho-ERK1/2 and total ERK1/2.
- Procedure:
 - Stimulate serum-starved cells with U-46619 for various times or at different concentrations.
 - Lyse the cells and separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for the phosphorylated (active) form of ERK1/2.
 - Subsequently, probe the same membrane with an antibody for total ERK1/2 for normalization.
 - Detect the bands using a chemiluminescence-based method.[15]
- Data Analysis:
 - Quantify the band intensities and express the level of ERK1/2 activation as the ratio of phospho-ERK1/2 to total ERK1/2.



Conclusion

U-46619 is a cornerstone pharmacological tool for investigating the roles of the thromboxane A2 pathway in health and disease. A thorough understanding of its chemical properties, stability limitations, and mechanisms of action is paramount for the design of robust experiments and the accurate interpretation of results. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate their work with this important compound.

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